molecular formula C6H10O3 B173774 3-Hydroxycyclopentanecarboxylic acid CAS No. 101080-22-2

3-Hydroxycyclopentanecarboxylic acid

Cat. No.: B173774
CAS No.: 101080-22-2
M. Wt: 130.14 g/mol
InChI Key: XWWQLKYMTLWXKN-UHFFFAOYSA-N
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Description

3-Hydroxycyclopentanecarboxylic acid is an organic compound with the molecular formula C6H10O3 It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxycyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 3-oxo-1-cyclopentanecarboxylic acid . This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 3-Oxo-1-cyclopentanecarboxylic acid.

    Reduction: 3-Hydroxycyclopentanol.

    Substitution: Various substituted cyclopentanecarboxylic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxycyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Hydroxycyclopentanecarboxylic acid
  • 3-Oxo-1-cyclopentanecarboxylic acid
  • 3-Hydroxycyclohexanecarboxylic acid

Comparison: 3-Hydroxycyclopentanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-hydroxycyclopentanecarboxylic acid lacks the same spatial arrangement of functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

3-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWQLKYMTLWXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclopentanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclopentanecarboxylic acid
Reactant of Route 3
3-Hydroxycyclopentanecarboxylic acid
Reactant of Route 4
3-Hydroxycyclopentanecarboxylic acid
Reactant of Route 5
3-Hydroxycyclopentanecarboxylic acid
Reactant of Route 6
3-Hydroxycyclopentanecarboxylic acid
Customer
Q & A

Q1: What is the significance of synthesizing different stereoisomers of 2-amino-3-hydroxycyclopentanecarboxylic acid?

A1: The synthesis of specific stereoisomers is crucial in medicinal chemistry. Different stereoisomers of a molecule can exhibit drastically different biological activities. [] This is because biological systems, with their chiral nature (e.g., enzymes, receptors), often interact selectively with specific stereoisomers. Therefore, the ability to synthesize and isolate desired stereoisomers, as described in the paper for 2-amino-3-hydroxycyclopentanecarboxylic acid, is essential for developing drugs with improved efficacy and reduced side effects.

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